Dicyclopropylmethanone and its derivatives are of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and drug synthesis. The unique structural properties of the dicyclopropyl group, when introduced into various molecular frameworks, can lead to compounds with interesting biological activities and enhanced chemical stability.
The mechanism of action of dicyclopropylmethanone derivatives varies depending on the context of their application. For instance, in the synthesis of peptides, the N-dicyclopropylmethyl (Dcpm) residue acts as an amide bond protectant, which helps in preventing aggregation and cyclization during peptide assembly1. In the context of antitumor drugs, dicycloplatin, a compound related to dicyclopropylmethanone, induces apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) stress and the activation of both the death receptor pathway and the mitochondrial pathway3. This is similar to the mechanism of action of other platinum-based chemotherapeutics.
Peptide SynthesisThe introduction of the Dcpm residue into amino acids has been shown to ameliorate aggregation effects in peptide synthesis. This has been demonstrated in the synthesis of the alanine decapeptide and the prion peptide (106-126). The Dcpm residue also helps in avoiding unwanted cyclization, particularly in sequences containing sensitive Asp-Gly units1.
Organic SynthesisIn organic synthesis, dicyclopropylmethanone derivatives have been used as substitutes for homoallyl aryl alcohols in the Prins cyclization reaction. This reaction leads to the efficient synthesis of cis-2,6-disubstituted tetrahydropyrans, which are valuable scaffolds in medicinal chemistry. An example of this application is the synthesis of (±)-centrolobine, which was achieved with an overall 84% yield over three steps2.
Antitumor ActivityDicycloplatin, a novel platinum chemotherapeutical drug, has shown promising results in inhibiting cell growth and inducing cell apoptosis in cancer cells. The drug's anticancer activity is attributed to its ability to increase ROS, cause mitochondrial membrane potential collapse, and upregulate p53, leading to the activation of caspases and cleavage of poly (ADP-ribose) polymerase in a concentration-dependent manner3.
Dipeptidyl Peptidase IV InhibitorsDicyclopropylmethanone derivatives have also been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes. The incorporation of a cyclopropyl group into methanoprolinenitrile-based inhibitors has led to compounds with potent inhibitory activity against DPP-IV and enhanced chemical stability. These inhibitors have the potential to suppress prandial glucose elevations, which has been demonstrated in male Zucker rats4.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: